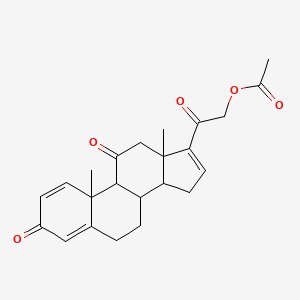
21-Hydroxy-pregna-1,4,16-triene-3,11,20-trione 21-Acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthetic routes for 21-Hydroxy-pregna-1,4,16-triene-3,11,20-trione 21-Acetate typically involve the acetylation of 21-hydroxy-pregna-1,4,16-triene-3,11,20-trione. The reaction conditions often include the use of acetic anhydride and a base such as pyridine . Industrial production methods may vary, but they generally follow similar principles of organic synthesis, ensuring high purity and yield.
Chemical Reactions Analysis
21-Hydroxy-pregna-1,4,16-triene-3,11,20-trione 21-Acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of different steroid derivatives.
Substitution: Substitution reactions, particularly at the hydroxyl group, can lead to the formation of various esters and ethers.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and acylating agents like acetic anhydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
21-Hydroxy-pregna-1,4,16-triene-3,11,20-trione 21-Acetate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 21-Hydroxy-pregna-1,4,16-triene-3,11,20-trione 21-Acetate involves its interaction with steroid receptors and enzymes involved in steroidogenesis. It acts as a substrate for various enzymes, leading to the formation of different steroid derivatives. These interactions can modulate the activity of steroid receptors and influence various biological pathways .
Comparison with Similar Compounds
21-Hydroxy-pregna-1,4,16-triene-3,11,20-trione 21-Acetate is unique due to its specific structure and functional groups. Similar compounds include:
21-Hydroxypregna-1,4,16-triene-3,11,20-trione: A closely related compound with similar applications in biochemical research.
3,20-Dioxopregna-1,4,9(11),16-tetraen-21-yl acetate: Another steroid derivative with comparable chemical properties.
These compounds share structural similarities but differ in their specific functional groups and biological activities, highlighting the uniqueness of this compound.
Properties
Molecular Formula |
C23H26O5 |
|---|---|
Molecular Weight |
382.4 g/mol |
IUPAC Name |
[2-(10,13-dimethyl-3,11-dioxo-7,8,9,12,14,15-hexahydro-6H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl] acetate |
InChI |
InChI=1S/C23H26O5/c1-13(24)28-12-20(27)18-7-6-17-16-5-4-14-10-15(25)8-9-22(14,2)21(16)19(26)11-23(17,18)3/h7-10,16-17,21H,4-6,11-12H2,1-3H3 |
InChI Key |
OZYMSQQCILMWFF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC(=O)C1=CCC2C1(CC(=O)C3C2CCC4=CC(=O)C=CC34C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


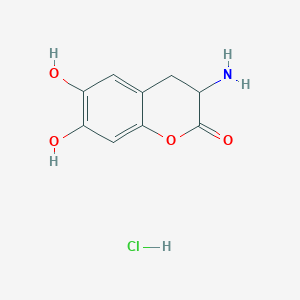
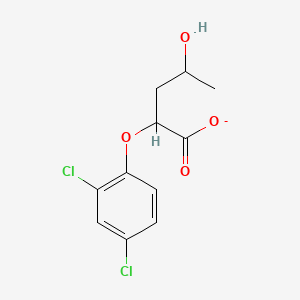
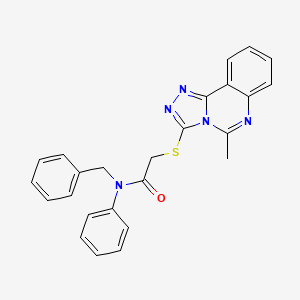
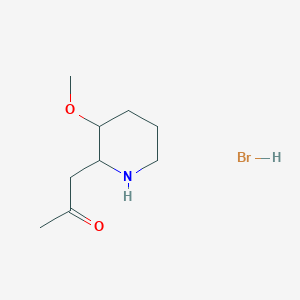
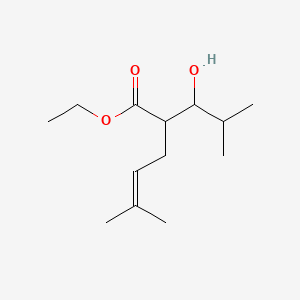
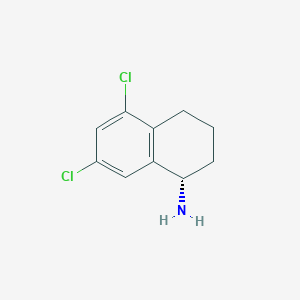
![4-[4-[2-[[2-(3-Chlorophenyl)-2-hydroxyethyl]amino]ethyl]phenyl]-2-methoxybenzoic acid](/img/structure/B12294902.png)

![L-Ornithine, N2,N5-bis[(1,1-dimethylethoxy)carbonyl]-, 2,5-dioxo-1-pyrrolidinyl ester](/img/structure/B12294916.png)

![(5E)-4-methoxy-5-[methoxy-(3-phenyloxiran-2-yl)methylidene]furan-2-one](/img/structure/B12294925.png)
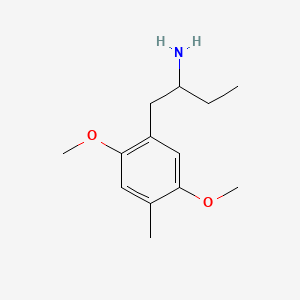
![2,6-diamino-N-[4-[2-[2-[4-(2-cyanoethylamino)-1,2,5-oxadiazol-3-yl]benzimidazol-1-yl]acetyl]phenyl]hexanamide;dihydrochloride](/img/structure/B12294944.png)
![(6-Acetyloxy-11-hydroxy-6,10-dimethyl-3-methylidene-2,7-dioxo-3a,4,5,8,9,10,11,11a-octahydrocyclodeca[b]furan-4-yl) 2-methylprop-2-enoate](/img/structure/B12294950.png)
